Cas no 352535-84-3 (3-bromo-2,6-difluorophenylboronic acid)

3-Bromo-2,6-difluorophenylboronic acid is a versatile boronic acid derivative widely used in Suzuki-Miyaura cross-coupling reactions, a key method for forming carbon-carbon bonds in synthetic organic chemistry. Its bromo and difluoro substituents enhance reactivity and selectivity, making it valuable for constructing complex aromatic frameworks. The compound exhibits good stability under standard conditions and is compatible with a range of catalysts and reaction conditions. Its structural features enable precise functionalization in pharmaceutical and materials science applications. High purity grades ensure reliable performance in demanding synthetic workflows. Proper handling and storage under inert conditions are recommended to maintain its integrity.
3-bromo-2,6-difluorophenylboronic acid structure
352535-84-3 structure
Product Name:3-bromo-2,6-difluorophenylboronic acid
CAS No:352535-84-3
MF:C6H4BBrF2O2
MW:236.806568145752
MDL:MFCD05664226
CID:67816
PubChem ID:24879655
Update Time:2025-06-11

3-bromo-2,6-difluorophenylboronic acid Chemical and Physical Properties

Names and Identifiers

    • 3-Bromo-2,6-difluorobenzeneboronic acid
    • 3-Bromo-2,6-difluorophenylboronic acid
    • A822691
    • BORONIC ACID, B-(3-BROMO-2,6-DIFLUOROPHENYL)-
    • MFCD05664226
    • (3-bromo-2,6-difluorophenyl)boronic acid
    • SCHEMBL3318185
    • 3-BROMO-2 6-DIFLUOROPHENYLBORONIC ACID
    • (3-Bromo-2,6-difluorophenyl)boronicacid
    • 3-Bromo-2,6-difluorophenylboronicacid
    • DTXSID30584262
    • AM85112
    • FT-0652979
    • J-511839
    • BP-11425
    • SY101421
    • 3-Bromo-2,6-difluorobenzeneboronicacid
    • CS-W012867
    • N11983
    • AS-64149
    • BCP18955
    • 352535-84-3
    • AKOS015833867
    • (3-bromo-2,6-difluoro-phenyl)boronic acid
    • DB-010541
    • 3-bromo-2,6-difluorophenylboronic acid
    • MDL: MFCD05664226
    • Inchi: 1S/C6H4BBrF2O2/c8-3-1-2-4(9)5(6(3)10)7(11)12/h1-2,11-12H
    • InChI Key: IOPHTXLBAFNMMI-UHFFFAOYSA-N
    • SMILES: BrC1=CC=C(C(B(O)O)=C1F)F

Computed Properties

  • Exact Mass: 235.94600
  • Monoisotopic Mass: 235.94558g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 161
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: nothing
  • Topological Polar Surface Area: 40.5Ų

Experimental Properties

  • Density: 1.82
  • Melting Point: 122-127 °C (lit.)
  • Boiling Point: 312.9 °C at 760 mmHg
  • Flash Point: 312.9 °C at 760 mmHg
  • Refractive Index: 1.547
  • PSA: 40.46000
  • LogP: 0.40710

3-bromo-2,6-difluorophenylboronic acid Security Information

  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • HazardClass:IRRITANT, CORROSIVE

3-bromo-2,6-difluorophenylboronic acid Customs Data

  • HS CODE:2931900090
  • Customs Data:

    China Customs Code:

    2931900090

    Overview:

    2931900090. Other organic-Inorganic compound. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:6.5%. general tariff:30.0%

    Summary:

    2931900090. other organo-inorganic compounds. VAT:17.0%. Tax rebate rate:13.0%. Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward). MFN tariff:6.5%. General tariff:30.0%

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3-bromo-2,6-difluorophenylboronic acid Suppliers

Amadis Chemical Company Limited
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(CAS:352535-84-3)3-bromo-2,6-difluorophenylboronic acid
Order Number:A822691
Stock Status:in Stock
Quantity:25g/100g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:10
Price ($):173.0/474.0
Email:sales@amadischem.com

Additional information on 3-bromo-2,6-difluorophenylboronic acid

Introduction to 3-bromo-2,6-difluorophenylboronic Acid (CAS No. 352535-84-3) and Its Applications in Modern Chemical Biology

3-bromo-2,6-difluorophenylboronic acid, identified by the Chemical Abstracts Service Number (CAS No.) 352535-84-3, is a specialized organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This boronic acid derivative, characterized by its bromo and fluoro substituents, exhibits unique chemical properties that make it a valuable tool in the synthesis of complex molecules, particularly in the development of novel therapeutic agents.

The structure of 3-bromo-2,6-difluorophenylboronic acid consists of a phenyl ring substituted with two fluorine atoms at the 2 and 6 positions, and a bromine atom at the 3 position. The boronic acid functional group (-B(OH)₂) is attached to the phenyl ring, which imparts reactivity that is highly useful in cross-coupling reactions such as Suzuki-Miyaura couplings. These reactions are fundamental in organic synthesis, enabling the formation of carbon-carbon bonds between boronic acids and aryl or vinyl halides.

In recent years, 3-bromo-2,6-difluorophenylboronic acid has been increasingly utilized in the synthesis of biologically active compounds. Its fluorinated aromatic ring enhances metabolic stability and binding affinity, making it an attractive scaffold for drug discovery. The bromine substituent provides a handle for further functionalization via palladium-catalyzed reactions, allowing chemists to tailor the molecule for specific biological targets.

One of the most compelling applications of 3-bromo-2,6-difluorophenylboronic acid is in the development of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways and are often implicated in diseases such as cancer. By designing small molecules that selectively inhibit kinase activity, researchers can develop targeted therapies with improved efficacy and reduced side effects. The boronic acid moiety in 3-bromo-2,6-difluorophenylboronic acid allows for the creation of high-affinity binders through coordination with the hinge region of kinases.

Recent studies have highlighted the utility of 3-bromo-2,6-difluorophenylboronic acid in the synthesis of fluorescent probes for cellular imaging. The combination of fluorine atoms and a boronic acid group enables the development of probes that can be used to track biological processes in real-time. These probes are particularly useful in studying protein-protein interactions and metabolic pathways within living cells.

The fluorinated aromatic system in 3-bromo-2,6-difluorophenylboronic acid also makes it a valuable intermediate in materials science. Fluorinated compounds are known for their unique electronic properties, which can be exploited in the development of organic semiconductors and liquid crystals. By incorporating 3-bromo-2,6-difluorophenylboronic acid into these materials, researchers can fine-tune their properties for specific applications in electronics and optoelectronics.

The synthesis of 3-bromo-2,6-difluorophenylboronic acid typically involves multi-step organic transformations starting from commercially available precursors. The introduction of fluorine atoms is often achieved through electrophilic aromatic substitution or metal-catalyzed cross-coupling reactions. The final step involves the installation of the boronic acid group via lithiation followed by reaction with triisopropyl borate (TIB). This synthetic route highlights the compound's versatility and accessibility for researchers.

In conclusion, 3-bromo-2,6-difluorophenylboronic acid (CAS No. 352535-84-3) is a versatile and highly functional compound with broad applications in chemical biology and pharmaceutical research. Its unique structural features make it an invaluable tool for drug discovery, cellular imaging, and materials science. As research continues to uncover new applications for this compound, its importance is likely to grow further, driving innovation across multiple scientific disciplines.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:352535-84-3)3-bromo-2,6-difluorophenylboronic acid
A822691
Purity:99%/99%
Quantity:25g/100g
Price ($):173.0/474.0
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